4-Hydroxy-5-nitronicotinamide

Description

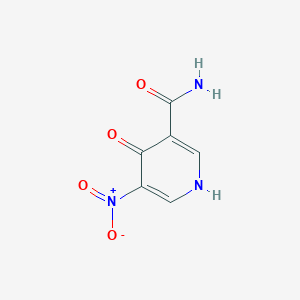

4-Hydroxy-5-nitronicotinamide is a nicotinamide derivative characterized by a hydroxy group at position 4 and a nitro group at position 5 on the pyridine ring. These include enzyme inhibition, antimicrobial activity, and roles as intermediates in drug synthesis . The compound’s reactivity and biological effects are influenced by the electron-withdrawing nitro group and the hydrogen-bonding hydroxy group, which modulate interactions with biological targets .

Properties

Molecular Formula |

C6H5N3O4 |

|---|---|

Molecular Weight |

183.12 g/mol |

IUPAC Name |

5-nitro-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H5N3O4/c7-6(11)3-1-8-2-4(5(3)10)9(12)13/h1-2H,(H2,7,11)(H,8,10) |

InChI Key |

VIASJGHRLBRHKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinamide typically involves nitration and hydroxylation reactions. One common method includes the nitration of nicotinamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for 4-Hydroxy-5-nitronicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.

Major Products Formed:

Oxidation: Formation of 4-oxo-5-nitronicotinamide.

Reduction: Formation of 4-hydroxy-5-aminonicotinamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-5-nitronicotinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in redox reactions and cellular metabolism.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular repair processes

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular properties, and applications of 4-Hydroxy-5-nitronicotinamide and its analogs:

Key Observations:

- Substituent Effects: The nitro group (NO₂) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors . Hydroxy vs. Amino Groups: 4-Hydroxy-5-nitronicotinic acid (4-OH) and ethyl 4-amino-5-nitronicotinate (4-NH₂) differ in hydrogen-bonding capacity and solubility. The amino group may improve membrane permeability but reduce stability compared to hydroxy . Ester vs. Acid Functionality: Ethyl/methyl esters (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate) exhibit higher lipophilicity than carboxylic acids (e.g., 4-Hydroxy-5-nitronicotinic acid), affecting bioavailability and metabolic pathways .

Pharmacological Potential

- 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide: The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. Demonstrated anti-inflammatory and anticancer activity in preclinical studies .

- 4-Hydroxy-5-nitronicotinic acid : Shows inhibitory effects on bacterial enzymes (e.g., dihydrofolate reductase), suggesting antimicrobial applications. Preliminary data indicate IC₅₀ values in the micromolar range .

- Ethyl 4-amino-5-nitronicotinate: Acts as a precursor for kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.